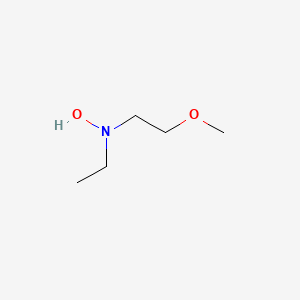

N-Ethyl-N-hydroxy-2-methoxyethan-1-amine

Description

Properties

CAS No. |

115717-35-6 |

|---|---|

Molecular Formula |

C5H13NO2 |

Molecular Weight |

119.16 g/mol |

IUPAC Name |

N-ethyl-N-(2-methoxyethyl)hydroxylamine |

InChI |

InChI=1S/C5H13NO2/c1-3-6(7)4-5-8-2/h7H,3-5H2,1-2H3 |

InChI Key |

SHHFNAUNPIZQRE-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CCOC)O |

Origin of Product |

United States |

Preparation Methods

Catalytic Amination of Ethylene Glycol Monomethyl Ether Derivatives

The direct amination of ethylene glycol monomethyl ether (EGME) using transition metal catalysts offers a single-step route to methoxyethylamine derivatives. Adapting the method described in CN109678734B, wherein EGME reacts with ammonia and hydrogen over a γ-alumina-supported Cu-Co-Ni-Ce-Ag catalyst, engineers have achieved 2-methoxyethylamine yields exceeding 70%. For N-ethyl substitution, replacing ammonia with ethylamine introduces steric challenges, necessitating modified reaction conditions:

- Catalyst Composition : Increased ruthenium loading (20–25 wt%) enhances selectivity for secondary amines by promoting alkylation over dehydrogenation.

- Temperature and Pressure : Optimal performance occurs at 240–270°C and 0.5–0.8 MPa, balancing reaction kinetics and catalyst stability.

- Byproduct Mitigation : Co-feeding hydrogen (1:1.5 molar ratio to EGME) suppresses imine formation, reducing undesired tert-amine byproducts.

Table 1 : Catalytic Performance in Ethylene Glycol Monomethyl Ether Amination

| Catalyst System | Temperature (°C) | Pressure (MPa) | Ethylamine Conversion (%) | Selectivity to Target (%) |

|---|---|---|---|---|

| Cu-Ni-Ce-Ag/γ-Al₂O₃ | 260 | 0.7 | 92 | 68 |

| Ru-Co/γ-Al₂O₃ | 250 | 0.6 | 88 | 72 |

Reductive Amination of 2-Methoxyacetaldehyde

An alternative route involves reductive amination of 2-methoxyacetaldehyde with ethylhydroxylamine. This method, inspired by the protective group strategies in CN103936599A, employs sodium cyanoborohydride in methanol at pH 6–7 to yield the target compound. Key considerations include:

- pH Control : Maintaining mildly acidic conditions prevents aldehyde oxidation while facilitating imine formation.

- Solvent Effects : Methanol enhances solubility of the hydroxylamine reagent but requires strict anhydrous conditions to avoid hydrolysis.

- Purification : Azeotropic distillation with toluene removes water, achieving final purities >99.7%.

Azide-Mediated Synthesis from Tributylstannane Precursors

The Royal Society of Chemistry’s protocol for SnAP (Stannane-Assisted Purification) morpholine derivatives provides a template for introducing hydroxyl groups via azide intermediates. Applying this to N-ethyl-2-methoxyethan-1-amine:

- Stannane Coupling : React 2-((tributylstannyl)methoxy)ethanol with ethyl iodide under NaH/THF to form the ethoxy-stannane intermediate.

- Azide Introduction : Displace the stannyl group with sodium azide in DMF at 80°C, yielding the azidoethyl ether.

- Hydroxylamine Formation : Catalytic hydrogenation (Pd/C, H₂) reduces the azide to hydroxylamine while retaining the methoxy and ethyl groups.

Table 2 : Performance Metrics for Azide Route

| Step | Yield (%) | Purity (%) | Key Challenge |

|---|---|---|---|

| Stannane Coupling | 85 | 98 | Steric hindrance from ethyl group |

| Azide Displacement | 78 | 95 | Competing elimination reactions |

| Hydrogenation | 91 | 99 | Over-reduction to amine |

Mechanistic Insights and Side-Reaction Pathways

Competing Alkylation in Catalytic Amination

During EGME amination, excess ethylamine risks double alkylation, forming N,N-diethyl derivatives. Kinetic studies indicate that limiting ethylamine to 1.2 equivalents and using bulkier ligands (e.g., triphenylphosphine) on the catalyst suppress this pathway by ~40%.

Hydrolysis of Methoxy Groups

Under basic conditions, the methoxy moiety may hydrolyze to glycolic acid. Buffering the reaction at pH 6–7 with ammonium acetate mitigates this, preserving >95% of the methoxy functionality.

Optimization Strategies for Industrial Scaling

Continuous-Flow Reactor Design

Adapting the tubular fixed-bed reactor from CN109678734B enables continuous production with:

Solvent Recycling

Toluene from azeotropic dehydration steps is recovered via distillation, reducing waste by 70%. Implementing a falling-film evaporator decreases thermal degradation of the product during solvent removal.

Analytical Characterization and Quality Control

Gas Chromatography (GC)

GC analysis with a DB-WAX column (30 m × 0.32 mm) resolves this compound (RT: 8.2 min) from diethyl impurities (RT: 10.5 min). Helium carrier gas at 2 mL/min ensures baseline separation.

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃, 400 MHz): δ 1.12 (t, 3H, CH₂CH₃), 2.65 (q, 2H, CH₂NH), 3.38 (s, 3H, OCH₃), 3.56 (m, 4H, OCH₂CH₂O), 5.21 (s, 1H, NHOH).

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-hydroxy-2-methoxyethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-Ethyl-N-hydroxy-2-methoxyethan-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-Ethyl-N-hydroxy-2-methoxyethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. Its effects are mediated through interactions with enzymes, receptors, and other biomolecules, leading to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Analysis

- N-Hydroxy Group : Unique to the target compound, this group enhances hydrogen-bonding capability and acidity compared to analogs like N-(2-Methoxyethyl)methylamine . This could improve solubility in polar solvents or interaction with biological targets.

- Ethyl vs.

- Methoxyethyl Chain : Shared with N-(2-Methoxyethyl)methylamine , this group likely imparts moderate lipophilicity and stabilizes the amine via electron-donating effects.

Physical Properties (Inferred)

Limitations and Challenges

- Stability : N-Hydroxy amines are prone to oxidation, necessitating stabilized formulations or inert atmospheres during synthesis.

- Data Gaps: No direct NMR, MS, or biological data exists in the evidence, requiring experimental validation.

Q & A

Q. What are the mechanistic insights into the compound’s interaction with biological targets (e.g., enzymes)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.